Pyridine, 2-(1Z)-1-butenyl-
Description
Historical Context and Significance in Organic Chemistry
One of the most prominent methods for synthesizing alkenylpyridines is the Wittig reaction . numberanalytics.comnumberanalytics.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. In the context of Pyridine (B92270), 2-(1Z)-1-butenyl-, this would likely involve the reaction of pyridine-2-carbaldehyde with a propyl-triphenylphosphonium ylide. A significant challenge in this approach is controlling the stereoselectivity to favor the desired (Z)-isomer over the more thermodynamically stable (E)-isomer. nih.govresearchgate.net The choice of solvent, base, and the nature of the ylide can influence the Z/E ratio. numberanalytics.com
The significance of butenyl-substituted pyridines lies in their potential as building blocks in more complex molecular architectures. The alkene functionality can undergo a variety of chemical transformations, such as hydrogenation, halogenation, epoxidation, and polymerization, allowing for the introduction of new functional groups and the construction of larger molecules.
Current Research Landscape and Emerging Trends in Butenyl-Substituted Pyridine Chemistry
Current research in pyridine chemistry is vibrant, with a strong focus on the development of new synthetic methods and the exploration of their applications in medicinal chemistry and materials science. nih.govtandfonline.com While direct studies on Pyridine, 2-(1Z)-1-butenyl- are scarce, we can infer emerging trends from the broader field of functionalized pyridines.
A major trend is the development of highly selective C-H functionalization reactions. acs.orguni-muenster.de These methods aim to directly attach substituents to the pyridine ring without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. For 2-substituted pyridines, including those with butenyl groups, research is also exploring their use as ligands in organometallic chemistry. The nitrogen atom of the pyridine and the pi-system of the butenyl chain can coordinate to metal centers, creating catalysts for various organic transformations. rsc.orgrsc.org
In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in numerous approved drugs. tandfonline.comnih.gov The introduction of a butenyl substituent could modulate the pharmacokinetic and pharmacodynamic properties of a parent pyridine-containing drug molecule. The specific (1Z) geometry could play a crucial role in how the molecule interacts with biological targets.
Challenges and Opportunities in the Academic Study of Pyridine, 2-(1Z)-1-butenyl-
The academic study of Pyridine, 2-(1Z)-1-butenyl- presents both significant challenges and exciting opportunities.
Challenges:
Stereoselective Synthesis: As mentioned, achieving high selectivity for the (Z)-isomer in reactions like the Wittig olefination can be difficult. nih.govresearchgate.net Developing robust and reliable methods for the stereoselective synthesis of (Z)-alkenylpyridines remains a key challenge. organic-chemistry.orgrsc.org
Lack of Characterization Data: The absence of comprehensive spectroscopic data (NMR, IR, MS) for this specific isomer in public databases makes its unambiguous identification challenging for researchers who may synthesize it. researchgate.netnih.gov
Isomerization: The (Z)-isomer may be prone to isomerization to the more stable (E)-isomer under certain conditions (e.g., exposure to acid, heat, or light), which can complicate its handling and purification.
Opportunities:
Exploration of Novel Reactivity: The unique spatial arrangement of the (1Z)-butenyl group in proximity to the pyridine nitrogen could lead to novel intramolecular reactions and unique coordination chemistry.
Medicinal Chemistry Applications: The compound could be a valuable scaffold for the development of new therapeutic agents. Its specific stereochemistry could lead to highly selective interactions with biological targets. tandfonline.comnih.gov
Materials Science: Butenyl-substituted pyridines can be used as monomers for the synthesis of functional polymers with interesting electronic and optical properties. The (1Z) geometry would influence the polymer's architecture and properties.
Predicted Spectroscopic Data
Due to the lack of experimental data, the following spectroscopic information is predicted based on the analysis of similar compounds.
Predicted ¹H-NMR (in CDCl₃):
The chemical shifts for the protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.6 ppm). rsc.org
The vinylic protons of the butenyl group would likely resonate in the range of δ 5.5-6.5 ppm, with a characteristic coupling constant for a Z-alkene (typically around 10-12 Hz).
The ethyl group protons would appear further upfield.
Predicted ¹³C-NMR (in CDCl₃):
The pyridine carbons would have chemical shifts in the aromatic region (δ 120-150 ppm). docbrown.infomagritek.com
The sp² carbons of the butenyl double bond would also be in the downfield region, typically δ 120-140 ppm.
The sp³ carbons of the ethyl group would be found upfield.
Predicted Mass Spectrometry (Electron Ionization):
The molecular ion peak (M⁺) would be observed at m/z = 133.
Common fragmentation patterns for alkylpyridines include the loss of alkyl radicals. libretexts.orgwikipedia.orgsavemyexams.com A significant fragment could be the tropylium-like ion resulting from benzylic cleavage if the butenyl chain rearranges, or loss of an ethyl radical.
Structure
3D Structure
Properties
CAS No. |
71532-20-2 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
1-[(Z)-but-2-enyl]-2H-pyridine |
InChI |
InChI=1S/C9H13N/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8H,7,9H2,1H3/b3-2- |
InChI Key |
BKWFANKRKVPPHO-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CN1CC=CC=C1 |
Canonical SMILES |
CC=CCN1CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridine, 2 1z 1 Butenyl
Stereoselective and Enantioselective Synthesis Approaches for Pyridine (B92270), 2-(1Z)-1-butenyl-
The primary stereochemical challenge in synthesizing Pyridine, 2-(1Z)-1-butenyl-, is the selective formation of the (Z)-double bond. While the target molecule itself is achiral, analogous enantioselective methods can be applied to create chiral centers on the butenyl moiety for related structures.
One of the most reliable methods for generating (Z)-alkenes is the Wittig reaction. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.org The stereochemical outcome is highly dependent on the nature of the ylide. For the synthesis of Pyridine, 2-(1Z)-1-butenyl-, the reaction would proceed between 2-pyridinecarboxaldehyde (B72084) and an unstabilized propyl-triphenylphosphonium ylide. Unstabilized ylides, typically those with alkyl substituents, react under lithium-salt-free conditions to predominantly form a syn-oxaphosphetane intermediate, which rapidly decomposes to yield the (Z)-alkene and triphenylphosphine (B44618) oxide. wikipedia.orgchemtube3d.com
Another powerful stereoselective strategy involves the partial reduction of an alkyne precursor. This two-step approach begins with the synthesis of 2-(1-butynyl)pyridine, which is then selectively reduced to the corresponding (Z)-alkene. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic and effective method for this transformation. The catalyst surface facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of the desired (Z)-isomer with high selectivity. stackexchange.com
Chiral Catalyst-Mediated Strategies in Pyridine, 2-(1Z)-1-butenyl- Formation
While Pyridine, 2-(1Z)-1-butenyl- is achiral, the principles of chiral catalysis are crucial for the synthesis of related, enantioenriched alkenyl pyridine derivatives. acs.orgnih.gov Asymmetric conjugate addition to a β-substituted alkenyl pyridine, activated by a Lewis acid, can introduce chirality. Research has shown that copper complexes with chiral diphosphine ligands can catalyze the enantioselective addition of Grignard reagents to alkenyl pyridines. researchgate.net This methodology could be adapted to create a chiral center on the butenyl chain, for example, by starting with a precursor like 2-(1,3-butadienyl)pyridine (B155395) and using a chiral catalyst to control the addition of a nucleophile to the delta position.
Asymmetric Synthesis Routes to Pyridine, 2-(1Z)-1-butenyl-
Asymmetric synthesis routes are primarily concerned with the creation of stereogenic centers with high enantiomeric excess. For a molecule like Pyridine, 2-(1Z)-1-butenyl-, this section is conceptually applied to derivatives bearing a chiral center. For instance, an asymmetric Heck reaction could be envisioned. While intermolecular enantioselective Heck reactions are challenging, the use of chiral ligands with palladium catalysts has shown success in specific cases, particularly with cyclic olefins. hw.ac.uk Applying this to an acyclic substrate would require careful selection of a chiral ligand (e.g., a BINAP or PHOX derivative) to control the facial selectivity of the migratory insertion step, potentially creating a chiral center on the butenyl group if a suitable precursor is used.
Transition Metal-Catalyzed Coupling Reactions for the Butenyl Moiety Introduction
Transition metal catalysis offers the most versatile and efficient toolbox for the C-C bond formation required to introduce the butenyl moiety onto the pyridine ring. beilstein-journals.org These methods often provide high yields and functional group tolerance, though control of regioselectivity and stereoselectivity can be a challenge. rsc.orgslideshare.net
Cross-Coupling Reactions (e.g., Heck, Sonogashira variants) for Pyridine, 2-(1Z)-1-butenyl- Synthesis
Sonogashira Coupling: This reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of the target molecule, a two-step sequence is employed:
Coupling: 2-Bromopyridine (B144113) is coupled with 1-butyne (B89482) using a catalyst system such as Pd(PPh₃)₄ and CuI in the presence of an amine base (e.g., triethylamine). scirp.orgsoton.ac.uk This step forms the intermediate, 2-(1-butynyl)pyridine.
Stereoselective Reduction: The resulting alkyne is then subjected to partial hydrogenation using Lindlar's catalyst to yield Pyridine, 2-(1Z)-1-butenyl- with high stereoselectivity. stackexchange.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. researchgate.net A plausible, though challenging, route would be the direct coupling of 2-bromopyridine with 1-butene. However, controlling the regioselectivity of the butene insertion and the stereochemistry of the resulting double bond is difficult. Standard Heck conditions often favor the formation of the more thermodynamically stable (E)-isomer. Achieving (Z)-selectivity would likely require specialized ligands or reaction conditions that kinetically favor the formation of the cis-isomer.
| Coupling Reaction | Precursors | Catalyst System (Typical) | Key Advantage |
| Sonogashira | 2-Halopyridine, 1-Butyne | Pd(PPh₃)₄ / CuI / Amine Base | High reliability for C-C bond formation; (Z)-stereochemistry achieved in a separate, high-yield reduction step. |
| Heck | 2-Halopyridine, 1-Butene | Pd(OAc)₂ / Phosphine Ligand / Base | Atom-economical, one-step introduction of the butenyl group. |
Chemo- and Regioselective Functionalization for Butenyl Attachment
Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-halogenated pyridine precursors. nih.govacs.org The intrinsic electronic properties of pyridine, however, make regioselective functionalization challenging. nih.gov
Ruthenium-catalyzed C-H alkenylation has emerged as a promising method for the direct installation of alkenyl groups at the C-2 position of pyridines. nih.govkyoto-u.ac.jp This transformation can proceed via the insertion of an alkyne or a vinylidene species into the ortho C-H bond of the pyridine ring. researchgate.net For example, a cationic ruthenium complex can react with a terminal alkyne like 1-butyne in the presence of pyridine to afford the 2-alkenylated product. nih.gov A significant challenge with these methods is stereocontrol, as they often yield the thermodynamically favored (E)-alkenylpyridine. nih.govacs.org Achieving (Z)-selectivity would necessitate the development of novel catalyst systems that can override this inherent thermodynamic preference.
Organocatalytic Approaches to Pyridine, 2-(1Z)-1-butenyl- Scaffolds
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. However, its application to the direct C-H functionalization of pyridines to form C-C bonds with alkenes is a more nascent field compared to transition metal catalysis.
Recent studies have demonstrated photochemical organocatalytic methods for the functionalization of pyridines. nih.govnih.govacs.org These reactions often proceed via the generation of pyridinyl radicals under acidic conditions, which can then couple with other radical species. nih.gov For instance, a dithiophosphoric acid catalyst has been shown to facilitate the coupling of pyridines with radicals derived from allylic C-H bonds. nih.govacs.org While this demonstrates the potential for organocatalytic C-H functionalization, applying this strategy to form a specific isomer like Pyridine, 2-(1Z)-1-butenyl- would require the generation of a specific butenyl radical and control over both the regioselectivity (C-2) and stereoselectivity (Z-isomer) of the coupling, which remains a significant synthetic challenge. Currently, there are no well-established organocatalytic methods that directly and stereoselectively produce this target compound.
Green Chemistry Principles in Pyridine, 2-(1Z)-1-butenyl- Synthesis
Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate this, research has focused on solvent-free reactions and the use of water as a benign solvent. While specific solvent-free or aqueous syntheses for Pyridine, 2-(1Z)-1-butenyl- are not extensively documented, analogous reactions for other pyridine derivatives provide a framework for potential methodologies.
Solvent-free approaches for synthesizing pyridine derivatives often involve the reaction of neat starting materials, sometimes with the aid of microwave irradiation to provide the necessary activation energy. For instance, a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines has been successfully demonstrated under solvent-free conditions, showcasing high yields and short reaction times. nih.gov This approach, if adapted, could offer a greener route to Pyridine, 2-(1Z)-1-butenyl-. Another relevant example is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, which proceeds with high atom economy. rsc.orgwordpress.com
Aqueous media synthesis of pyridines, while challenging due to the often-low water solubility of organic reactants, is highly desirable. The development of water-soluble catalysts and reagents can facilitate such transformations. While direct examples for the target molecule are scarce, the broader trend in green chemistry encourages the exploration of such aqueous routes.
Table 1: Comparison of Reaction Conditions for Pyridine Derivative Synthesis
| Method | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Synthesis | Benzene | NaHMDS | Room Temp. | 2 h | 43 |
| Solvent-Free Synthesis | None | [Bmim]Br3 | Room Temp. | 40 min | 72-89 |
| Aqueous Synthesis (Hypothetical) | Water | Water-soluble catalyst | 80-100 | 4-8 h | 60-75 |
The move towards more sustainable chemical production necessitates the replacement of toxic and non-renewable reagents and catalysts with greener alternatives. For pyridine synthesis, this includes the use of abundant and non-toxic metals as catalysts and the utilization of renewable feedstocks.
Iron-catalyzed cyclization reactions have emerged as a green alternative for the synthesis of substituted pyridines. rsc.org Iron is an earth-abundant and low-toxicity metal, making it an attractive choice for sustainable catalysis. Similarly, zeolite catalysts are being explored for the synthesis of pyridines from renewable resources like glycerol. researchgate.netrsc.org These catalysts are robust, reusable, and can promote reactions with high selectivity. The synthesis of pyridines from ethanol, formaldehyde, and ammonia (B1221849) in the presence of various zeolite catalysts has also been demonstrated. researchgate.net
The development of catalytic multicomponent reactions represents another sustainable approach, as it allows for the construction of complex molecules like Pyridine, 2-(1Z)-1-butenyl- in a single step from simple and readily available starting materials, thereby reducing waste and improving efficiency. nih.gov
Table 2: Examples of Sustainable Catalysts for Pyridine Synthesis
| Catalyst Type | Example | Key Advantages |
| Iron-based | FeCl3 | Earth-abundant, low toxicity |
| Zeolites | HZSM-5 | Reusable, shape-selective, can use renewable feedstocks |
| Copper-based | CuBr | Efficient for C-N and C-C bond formation |
| Organocatalysts | (Hypothetical) | Metal-free, often biodegradable |
Flow Chemistry and Scalable Production Methods for Pyridine, 2-(1Z)-1-butenyl-
For the large-scale production of Pyridine, 2-(1Z)-1-butenyl-, flow chemistry offers significant advantages over traditional batch processing. Flow reactors allow for continuous manufacturing, better process control, enhanced safety, and easier scalability.
The synthesis of various pyridine derivatives has been successfully translated to continuous flow systems. beilstein-journals.orgnih.gov For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a microwave flow reactor, enabling rapid and efficient production. nih.gov Flow synthesis of 2-methylpyridines has also been achieved using a packed-bed reactor with a Raney® nickel catalyst. nih.govresearchgate.net These examples demonstrate the potential for developing a continuous flow process for Pyridine, 2-(1Z)-1-butenyl-.
A hypothetical flow synthesis of Pyridine, 2-(1Z)-1-butenyl- could involve pumping the starting materials through a heated reactor column packed with a heterogeneous catalyst. This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of sequential flow processes can further streamline the synthesis by integrating multiple reaction and purification steps into a single continuous operation. uc.pt
Table 3: Comparison of Batch vs. Flow Synthesis for Pyridine Production
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult, requires larger reactors | Easy, by extending operation time |
| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, better temperature control |
| Safety | Higher risk with large volumes of reagents | Improved, small reaction volumes at any given time |
| Process Control | Limited | Precise control over reaction parameters |
| Product Quality | Variable | Consistent |
Sophisticated Spectroscopic and Structural Elucidation of Pyridine, 2 1z 1 Butenyl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyridine (B92270), 2-(1Z)-1-butenyl-
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution and the solid state. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the atomic connectivity and spatial arrangement.
Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's framework. emerypharma.comnih.gov
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For Pyridine, 2-(1Z)-1-butenyl-, COSY would reveal correlations between the adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). It would also map the connectivity within the butenyl side chain, showing cross-peaks between the olefinic protons and the adjacent methylene (B1212753) protons, as well as between the methylene and terminal methyl protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. spindynamics.org This allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the proton signal for the methyl group in the butenyl chain would show a cross-peak to its corresponding ¹³C signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). libretexts.org This is particularly powerful for connecting different spin systems. A key correlation would be observed between the olefinic proton nearest the pyridine ring and the C-2 carbon of the ring, confirming the attachment point of the butenyl substituent. Other correlations would be seen between the pyridine protons and adjacent carbons within the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing crucial information about stereochemistry and conformation. For the (1Z) isomer, a significant NOESY cross-peak would be expected between the olefinic proton at the C-1' position of the butenyl chain and the H-3 proton of the pyridine ring, confirming their cis relationship across the double bond.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Pyridine, 2-(1Z)-1-butenyl- Predicted chemical shifts (δ) are in ppm. Data is based on typical values for 2-substituted pyridines and cis-alkenes.
| Position | Predicted ¹H δ (Multiplicity, J Hz) | Predicted ¹³C δ | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) | Key NOESY Correlations |
| Pyridine Ring | |||||
| 2 | - | ~158.0 | - | C-3, C-4, C-6, C-1' | - |
| 3 | ~7.20 (d, 7.8) | ~122.0 | H-4 | C-2, C-4, C-5 | H-1' |
| 4 | ~7.65 (td, 7.8, 1.8) | ~136.5 | H-3, H-5 | C-2, C-3, C-5, C-6 | - |
| 5 | ~7.15 (t, 6.5) | ~124.0 | H-4, H-6 | C-3, C-4, C-6 | - |
| 6 | ~8.55 (d, 4.8) | ~149.5 | H-5 | C-2, C-4, C-5 | H-2' |
| Butenyl Chain | |||||
| 1' | ~6.40 (dt, 11.5, 1.5) | ~130.0 | H-2' | C-2, C-3 (pyridine), C-3' | H-3 (pyridine) |
| 2' | ~5.70 (dt, 11.5, 7.5) | ~128.0 | H-1', H-3' | C-1', C-4' | H-6 (pyridine) |
| 3' | ~2.25 (p, 7.5) | ~28.0 | H-2', H-4' | C-1', C-2', C-4' | - |
| 4' | ~1.05 (t, 7.5) | ~13.5 | H-3' | C-2', C-3' | - |
Solid-State NMR for Conformational Analysis of Pyridine, 2-(1Z)-1-butenyl-
Solid-state NMR (ssNMR) provides insight into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. acs.org For Pyridine, 2-(1Z)-1-butenyl-, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. acs.org The ¹³C CP/MAS spectrum can reveal conformational differences between the solid state and solution. For example, the orientation of the butenyl side chain relative to the pyridine ring might be fixed in the crystal lattice, leading to different chemical shifts compared to the time-averaged values observed in solution. Polymorphism, the existence of different crystal forms, can also be detected as distinct sets of resonances in the ssNMR spectrum. acs.org Furthermore, ssNMR can probe intermolecular interactions, such as π-π stacking between pyridine rings, which influence the molecular packing in the solid state. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Pathways of Pyridine, 2-(1Z)-1-butenyl-
Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns. wikipedia.org
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For Pyridine, 2-(1Z)-1-butenyl-, with a molecular formula of C₉H₁₁N, the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally measured value.
Table 2: Predicted High-Resolution Mass Spectrometry Data for Pyridine, 2-(1Z)-1-butenyl-
| Formula | Ion | Calculated Monoisotopic Mass (Da) |
| C₉H₁₁N | [M]⁺• | 133.08915 |
| C₉H₁₂N | [M+H]⁺ | 134.09698 |
| C₉H₁₁NNa | [M+Na]⁺ | 156.07894 |
Isotopic labeling studies, where atoms like deuterium (B1214612) are incorporated at specific positions, can be used to trace the pathways of fragmentation reactions, providing definitive evidence for proposed mechanisms.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint that provides structural information. libretexts.org For 2-substituted pyridines, fragmentation is often initiated at the bond between the ring and the substituent (the "benzylic-like" position).
A probable fragmentation pathway for Pyridine, 2-(1Z)-1-butenyl- would involve the loss of an ethyl radical (•CH₂CH₃) via cleavage of the C2'-C3' bond, which is allylic to the double bond and beta to the pyridine ring, leading to a stable pyridinium-containing cation. Another characteristic fragmentation for alkylpyridines is the formation of a tropylium-like ion.
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of Pyridine, 2-(1Z)-1-butenyl-
| m/z | Proposed Ion Structure / Neutral Loss |
| 133 | [M]⁺• (Molecular Ion) |
| 132 | [M-H]⁺• (Loss of a hydrogen radical) |
| 118 | [M-CH₃]⁺ (Loss of a methyl radical) |
| 104 | [M-C₂H₅]⁺ (Loss of an ethyl radical) |
| 93 | [C₆H₇N]⁺• (Pyridinium cation fragment) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Vibrational Spectroscopy (Infrared and Raman) for Pyridine, 2-(1Z)-1-butenyl-
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgmdpi.com The resulting spectra provide a characteristic fingerprint based on the functional groups present.
The spectrum of Pyridine, 2-(1Z)-1-butenyl- would be dominated by features from both the 2-substituted pyridine ring and the cis-1,2-disubstituted alkene.
Pyridine Ring Vibrations: Characteristic bands include aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region, and a strong "ring breathing" mode near 1000 cm⁻¹, which is often prominent in Raman spectra. cdnsciencepub.comchemicalbook.com Out-of-plane C-H bending vibrations for 2-substitution typically appear in the 750-800 cm⁻¹ range. nih.gov
Butenyl Chain Vibrations: The aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibration of the cis-alkene is expected around 1650 cm⁻¹, which may be weak in the IR spectrum but stronger in the Raman spectrum. A key feature for the (Z)-isomer is the out-of-plane C-H bending (wagging) mode for the cis-disubstituted double bond, which typically gives a strong, broad band in the IR spectrum around 730-665 cm⁻¹.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Pyridine, 2-(1Z)-1-butenyl-
| Wavenumber (cm⁻¹) | Vibrational Mode | Region |
| 3100-3000 | C-H stretch | Aromatic & Vinylic |
| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1650 | C=C stretch | Alkene |
| 1595, 1570, 1475, 1435 | C=C, C=N ring stretching | Pyridine Ring |
| ~1460 | CH₂/CH₃ bending | Aliphatic |
| ~1000 | Ring Breathing | Pyridine Ring (Strong in Raman) |
| ~780 | C-H out-of-plane bend | 2-substituted Pyridine |
| ~700 | C-H out-of-plane bend | cis-disubstituted Alkene |
Characteristic Group Frequencies and Conformational Analysis
The infrared (IR) spectrum of Pyridine, 2-(1Z)-1-butenyl- is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The pyridine ring would show characteristic C=C and C=N stretching vibrations typically in the 1600-1400 cm⁻¹ region. The (Z)-alkenyl chain would be distinguished by a C=C stretching vibration around 1650 cm⁻¹, and the out-of-plane C-H bending of the cis-substituted double bond would appear around 700-650 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic butenyl group are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
Table 1: Predicted Characteristic Infrared Frequencies for Pyridine, 2-(1Z)-1-butenyl-
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Pyridine Ring | C=C and C=N Stretching | 1600-1400 |
| Alkenyl Group | C=C Stretching | ~1650 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| (Z)-Alkene C-H | Out-of-plane Bending | 700-650 |
X-ray Crystallography and Single-Crystal Structure Analysis of Pyridine, 2-(1Z)-1-butenyl-
To date, the single-crystal X-ray structure of Pyridine, 2-(1Z)-1-butenyl- has not been reported in the Cambridge Structural Database (CSD). However, hypothetical crystal structures can be modeled to understand potential intermolecular interactions.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives of Pyridine, 2-(1Z)-1-butenyl-
Pyridine, 2-(1Z)-1-butenyl- itself is an achiral molecule and therefore does not exhibit circular dichroism or optical rotatory dispersion. However, the introduction of a chiral center, for instance by substitution on the butenyl chain or the pyridine ring, would yield chiral derivatives.
The chiroptical properties of such hypothetical chiral derivatives would be highly sensitive to the absolute configuration of the stereocenter and the conformation of the molecule. The Cotton effect observed in the CD spectrum would provide information about the electronic transitions and the three-dimensional arrangement of the chromophores, which include the pyridine ring and the C=C double bond. The sign and magnitude of the Cotton effect could be used to assign the absolute configuration of the chiral center by applying established empirical rules or by comparison with quantum chemical calculations.
Theoretical and Computational Chemistry Investigations of Pyridine, 2 1z 1 Butenyl
Structure-Activity Relationship (SAR) Studies of Pyridine (B92270), 2-(1Z)-1-butenyl- Derivatives (excluding biological activity)
Structure-Activity Relationship (SAR) studies are pivotal in understanding how the chemical structure of a molecule influences its properties and reactivity. In the context of Pyridine, 2-(1Z)-1-butenyl- and its derivatives, SAR investigations, excluding biological endpoints, focus on correlating structural modifications with changes in fundamental physicochemical and chemical properties. These studies often employ a Quantitative Structure-Activity Relationship (QSAR) approach, where statistical models are built to predict the properties of new compounds based on calculated molecular descriptors.
The primary molecular properties investigated in such non-biological SAR studies include hydrophobic, electronic, and steric effects. slideshare.net
Electronic Properties: The electronic nature of substituents on the pyridine ring significantly impacts the molecule's reactivity and electrostatic potential. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease the electron density of the pyridine ring, affecting its basicity and susceptibility to electrophilic or nucleophilic attack. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase the ring's electron density. These effects can be quantified using parameters like the Hammett substituent constant (σ) in a QSAR model to predict properties such as pKa or reaction rates. slideshare.net Computational methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals (HOMO-LUMO) and electrostatic potential maps to visualize and quantify these electronic effects. ias.ac.inmostwiedzy.pl
Table 1: Hypothetical SAR Data for 4-Substituted Pyridine, 2-(1Z)-1-butenyl- Derivatives
| Derivative Name | Substituent (X) | Hammett Constant (σp) | Predicted Dipole Moment (Debye) | Expected Effect |
| 4-Nitro-2-((1Z)-1-buten-1-yl)pyridine | -NO₂ | 0.78 | 4.15 | Strong electron-withdrawing group significantly increases the molecular dipole moment. |
| 4-Chloro-2-((1Z)-1-buten-1-yl)pyridine | -Cl | 0.23 | 2.50 | Electron-withdrawing halogen increases polarity compared to the parent compound. |
| Pyridine, 2-((1Z)-1-buten-1-yl)- | -H | 0.00 | 2.10 | Parent compound for reference. |
| 4-Methyl-2-((1Z)-1-buten-1-yl)pyridine | -CH₃ | -0.17 | 1.95 | Weak electron-donating group slightly decreases the overall dipole moment. |
| 4-Methoxy-2-((1Z)-1-buten-1-yl)pyridine | -OCH₃ | -0.27 | 1.80 | Strong electron-donating group leads to a more significant decrease in the dipole moment. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such QSAR models, once validated, serve as powerful predictive tools, enabling the rational design of new derivatives with tailored physicochemical properties for applications in materials science, catalysis, or as synthetic intermediates, saving significant time and resources. mdpi.com
Cheminformatics and Database Mining for Related Pyridine, 2-(1Z)-1-butenyl- Analogs
Cheminformatics provides the computational tools and methodologies to efficiently mine vast chemical databases for molecules structurally related to a query compound. For Pyridine, 2-(1Z)-1-butenyl-, these techniques can be used to identify known analogs, explore the surrounding chemical space, and discover compounds with potentially similar physicochemical properties or synthetic utility. Publicly accessible databases such as PubChem, ChEMBL, and ChemSpider are common resources for such mining activities.
The primary strategies for database mining include:
Substructure Search (SSS): This is a precise search method that identifies all molecules in a database containing a specific chemical scaffold. A substructure search for Pyridine, 2-(1Z)-1-butenyl- would retrieve all compounds that incorporate this exact core structure, regardless of other substitutions or modifications on the molecule. This is useful for finding all known derivatives of the parent compound.
Advanced Searches: Other techniques can refine searches, such as flexible searching that allows for variations in bond types and atoms, or 3D shape-based searching which identifies molecules with a similar three-dimensional conformation to the query compound.
A typical cheminformatics workflow for finding analogs of Pyridine, 2-(1Z)-1-butenyl- would involve defining the structure, choosing the appropriate search method, and executing the search against a database. The results would be a list of "hit" compounds that can be further analyzed and filtered based on desired properties (e.g., molecular weight, logP, number of rotatable bonds), which can be calculated using cheminformatics toolkits.
Table 2: Illustrative Results from a Hypothetical Database Search for Analogs of Pyridine, 2-(1Z)-1-butenyl-
| Database Hit (Hypothetical) | Database Source | Search Method Used | Tanimoto Similarity | Notes |
| 2-((1E)-1-Buten-1-yl)pyridine | PubChem | Similarity Search | 0.95 | A stereoisomer of the query compound, likely to have similar properties. |
| 2-(But-1-yn-1-yl)pyridine | ChEMBL | Similarity Search | 0.88 | An analog with a triple bond instead of a double bond. |
| 2-Butylpyridine | PubChem | Similarity Search | 0.85 | The fully saturated side-chain analog. |
| 2-((1Z)-1-Buten-1-yl)-4-chloropyridine | Internal Database | Substructure Search | N/A | A derivative found using a precise substructure query. |
| 3-((1Z)-1-Buten-1-yl)quinoline | ChemSpider | Similarity Search | 0.78 | A related scaffold (quinoline instead of pyridine) with the same side chain. |
Note: The data in this table is hypothetical and for illustrative purposes only.
By leveraging these cheminformatics approaches, researchers can rapidly survey the known chemical landscape, identify commercially available or previously synthesized analogs, and gain insights that can guide future synthetic efforts.
Reaction Mechanisms and Kinetics of Pyridine, 2 1z 1 Butenyl Transformations
Electrophilic Aromatic Substitution Pathways on the Pyridine (B92270) Ring of Pyridine, 2-(1Z)-1-butenyl-
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation arises from the electron-withdrawing inductive effect of the nitrogen atom. Furthermore, under acidic conditions typically employed for EAS reactions, the nitrogen atom is protonated, forming a pyridinium ion, which further deactivates the ring. uoanbar.edu.iq Consequently, vigorous reaction conditions are often required for electrophilic substitution on the pyridine nucleus.
For Pyridine, 2-(1Z)-1-butenyl- , electrophilic attack is predicted to occur preferentially at the C-3 and C-5 positions (meta to the nitrogen), as these positions are less deactivated than the C-2, C-4, and C-6 positions. The directing influence of the 2-(1Z)-1-butenyl- substituent, which is weakly activating, is generally overcome by the strong deactivating effect of the pyridine nitrogen.
Illustrative examples of electrophilic aromatic substitution reactions on the pyridine ring are presented in the table below, with expected outcomes for Pyridine, 2-(1Z)-1-butenyl- based on the reactivity of other substituted pyridines.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-(1Z)-1-butenyl-3-nitropyridine and 2-(1Z)-1-butenyl-5-nitropyridine |
| Sulfonation | SO₃/H₂SO₄ | 2-(1Z)-1-butenylpyridine-3-sulfonic acid |
| Halogenation | Br₂/FeBr₃ | 2-(1Z)-1-butenyl-3-bromopyridine and 2-(1Z)-1-butenyl-5-bromopyridine |
Recent advancements have shown that under palladium catalysis, C-3 selective olefination of pyridines is possible, offering an alternative to traditional EAS for functionalization at this position. acs.org
Reactions at the Butenyl Side Chain of Pyridine, 2-(1Z)-1-butenyl-
The butenyl side chain offers a rich site for a variety of chemical transformations, particularly at the carbon-carbon double bond.
Olefin Functionalization (e.g., Epoxidation, Hydroboration, Dihydroxylation)
The double bond of the butenyl group is susceptible to a range of olefin functionalization reactions.
Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form the corresponding epoxide, 2-((1Z)-1,2-epoxybutyl)pyridine. The stereochemistry of the starting (Z)-alkene would be retained in the epoxide product.
Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of alkenes. wikipedia.orgmasterorganicchemistry.com Treatment of Pyridine, 2-(1Z)-1-butenyl- with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base would yield 1-(pyridin-2-yl)butan-2-ol. The reaction proceeds via a syn-addition of the hydroborane across the double bond. wikipedia.orgmasterorganicchemistry.com
Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These reactions typically proceed with syn-stereochemistry, yielding 1-(pyridin-2-yl)butane-1,2-diol. libretexts.orglibretexts.org
Stereoselective Transformations of the Butenyl Double Bond
The prochiral nature of the butenyl double bond allows for stereoselective transformations to introduce chirality into the molecule.
A prominent example is the Sharpless asymmetric dihydroxylation, which employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of vicinal diols. organic-chemistry.orgwikipedia.org By selecting the appropriate chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine), one can control the facial selectivity of the dihydroxylation, leading to the preferential formation of one enantiomer of 1-(pyridin-2-yl)butane-1,2-diol.
The following table summarizes the expected outcomes of stereoselective dihydroxylation of Pyridine, 2-(1Z)-1-butenyl- .
| Reagent | Chiral Ligand | Expected Major Enantiomer |
| AD-mix-α | (DHQ)₂PHAL | (1R,2S)-1-(pyridin-2-yl)butane-1,2-diol |
| AD-mix-β | (DHQD)₂PHAL | (1S,2R)-1-(pyridin-2-yl)butane-1,2-diol |
Pericyclic Reactions Involving the Pyridine and Butenyl Moieties
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org The conjugated system of the pyridine ring and the butenyl side chain in Pyridine, 2-(1Z)-1-butenyl- could potentially participate in such transformations.
One possibility is an electrocyclic reaction. While the isolated butenyl double bond is not part of a conjugated system that would readily undergo electrocyclization, intramolecular cycloadditions could be envisaged if the butenyl chain were appropriately functionalized to contain a diene or dienophile.
More relevant to the synthesis of substituted pyridines are aza-Diels-Alder reactions, where a pyridine derivative can act as the diene or dienophile. While not a direct transformation of Pyridine, 2-(1Z)-1-butenyl- , this class of pericyclic reactions is crucial for the construction of the pyridine ring itself. slideshare.net
Radical Reactions and Radical Chain Mechanisms of Pyridine, 2-(1Z)-1-butenyl-
The pyridine ring and the butenyl side chain can both be involved in radical reactions. The addition of radicals to the double bond of the butenyl group is an expected pathway. For instance, the anti-Markovnikov addition of HBr under radical conditions (e.g., in the presence of peroxides) would proceed via a radical chain mechanism to yield 2-(2-bromobutyl)pyridine. libretexts.org
The pyridine ring itself can undergo radical substitution, often with greater ease than electrophilic substitution. The Minisci reaction, for example, involves the addition of a nucleophilic radical to a protonated pyridine ring. For Pyridine, 2-(1Z)-1-butenyl- , this would likely lead to substitution at the C-4 and C-6 positions.
Furthermore, studies on N-methoxypyridinium salts have demonstrated their high reactivity towards alkyl radicals in efficient radical chain reactions. nih.govrsc.org
Kinetic Studies and Reaction Order Determination for Pyridine, 2-(1Z)-1-butenyl- Reactions
A hypothetical kinetic experiment for the epoxidation could yield data as presented in the table below.
| Experiment | [Pyridine, 2-(1Z)-1-butenyl-] (M) | [m-CPBA] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.0 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 2.0 x 10⁻⁴ |
Kinetic studies of reactions involving 2-vinylpyridine (B74390) have also been conducted in the context of coordination chemistry, for instance, in oxidative addition reactions to platinum(II) complexes, which were found to follow an Sₙ2 mechanism. nih.gov
Coordination Chemistry and Ligand Properties of Pyridine, 2 1z 1 Butenyl
Synthesis and Characterization of Metal Complexes with Pyridine (B92270), 2-(1Z)-1-butenyl-
There is a lack of published research detailing the synthesis and characterization of metal complexes specifically involving Pyridine, 2-(1Z)-1-butenyl- as a ligand.
Transition Metal Complexes (e.g., Ru, Rh, Pd, Pt, Cu, Ni) of Pyridine, 2-(1Z)-1-butenyl-
No specific examples or synthetic procedures for transition metal complexes of Pyridine, 2-(1Z)-1-butenyl- are available in the current body of scientific literature. While the coordination chemistry of pyridine and its various alkyl and vinyl derivatives with transition metals is well-established, studies focusing on the (1Z)-1-butenyl-substituted variant are absent.
Main Group Metal Adducts of Pyridine, 2-(1Z)-1-butenyl-
Similarly, information regarding the formation and characterization of adducts between Pyridine, 2-(1Z)-1-butenyl- and main group metals is not documented. Research on the Lewis base properties of this specific pyridine derivative towards main group elements has not been reported.
Binding Modes and Ligand Denticity of Pyridine, 2-(1Z)-1-butenyl-
Due to the absence of synthesized complexes, the binding modes and ligand denticity of Pyridine, 2-(1Z)-1-butenyl- have not been experimentally determined or computationally modeled.
Monodentate vs. Bidentate Coordination (N- vs. N, π-coordination)
Without experimental evidence, any discussion on the potential for monodentate versus bidentate coordination remains speculative. While the primary coordination site is expected to be the nitrogen atom of the pyridine ring, the possibility of the butenyl group's π-system participating in coordination (N, π-coordination) has not been investigated for this ligand.
Steric and Electronic Effects on Coordination
The specific steric and electronic effects of the (1Z)-1-butenyl substituent on the coordination properties of the pyridine ligand are unknown. The size and conformation of the butenyl group would likely influence the accessibility of the metal center, and its electronic properties could modulate the Lewis basicity of the pyridine nitrogen. However, no studies have quantified these effects.
Ligand Field Theory and Spectroscopic Properties of Pyridine, 2-(1Z)-1-butenyl- Complexes
As no complexes of Pyridine, 2-(1Z)-1-butenyl- have been reported, there is no available spectroscopic data (e.g., UV-Vis, NMR, IR) to analyze within the framework of Ligand Field Theory. Such an analysis would require the synthesis and characterization of corresponding metal complexes to determine parameters like the ligand field splitting energy (Δo) and nephelauxetic effect.
Computational Studies of Metal-Ligand Interactions in Pyridine, 2-(1Z)-1-butenyl- Complexes
Computational chemistry provides powerful tools to predict and analyze the interactions between a ligand like Pyridine, 2-(1Z)-1-butenyl- and various metal centers. In the absence of experimental data, theoretical calculations such as Density Functional Theory (DFT) would be the primary method to investigate the electronic and structural properties of its hypothetical metal complexes.
A computational study would typically involve optimizing the geometry of the complex to determine key parameters like bond lengths, bond angles, and dihedral angles. For a hypothetical complex, such as with a transition metal like Palladium(II), one could anticipate the pyridine nitrogen atom coordinating to the metal center. The (1Z)-1-butenyl substituent would influence the steric and electronic environment around the metal.
Table 1: Hypothetical Computationally Derived Parameters for a [PdCl2(Pyridine, 2-(1Z)-1-butenyl-)2] Complex
| Parameter | Predicted Value Range | Method of Calculation |
| Pd-N Bond Length (Å) | 2.02 - 2.10 | DFT (e.g., B3LYP/def2-SVP) |
| C-N-C Angle (°) | ~118 - 122 | DFT (e.g., B3LYP/def2-SVP) |
| N-Pd-N Angle (°) | ~90 (for cis isomer) | DFT (e.g., B3LYP/def2-SVP) |
| Electronic Binding Energy (kcal/mol) | -20 to -40 | DFT with appropriate basis set |
Note: The data in this table is illustrative and based on typical values for similar pyridine-palladium complexes. Actual values for Pyridine, 2-(1Z)-1-butenyl- would require specific calculations.
Further computational analysis would involve examining the molecular orbitals to understand the nature of the metal-ligand bonding, including the contributions of sigma-donation from the pyridine nitrogen and any potential pi-backbonding. The electronic properties of the butenyl substituent, particularly the double bond, could also be investigated for any potential weak interactions with the metal center or adjacent ligands.
Chiral Ligand Design and Asymmetric Coordination Chemistry with Pyridine, 2-(1Z)-1-butenyl-
The development of chiral ligands is a crucial area of research for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridine derivatives are frequently used as scaffolds for chiral ligands. nih.govrsc.org While Pyridine, 2-(1Z)-1-butenyl- itself is achiral, it could serve as a precursor for the synthesis of chiral ligands.
For instance, the butenyl group could be functionalized through various organic reactions to introduce chiral centers. One hypothetical approach could involve an asymmetric dihydroxylation of the double bond, leading to a chiral diol. This modified ligand could then be used in asymmetric coordination chemistry.
The design of such a chiral ligand would aim to create a well-defined chiral pocket around the metal center. This steric and electronic environment would then influence the binding of a prochiral substrate, leading to the preferential formation of one enantiomer of the product in a catalytic reaction.
Table 2: Hypothetical Application of a Chiral Ligand Derived from Pyridine, 2-(1Z)-1-butenyl- in Asymmetric Catalysis
| Reaction Type | Hypothetical Chiral Ligand | Metal Catalyst | Enantiomeric Excess (ee) (%) |
| Asymmetric Allylic Alkylation | (1'R,2'S)-2-(1',2'-dihydroxybutyl)pyridine | Pd(0) | > 90 (Predicted) |
| Asymmetric Heck Reaction | Chiral phosphine-pyridine derivative | Pd(II) | > 85 (Predicted) |
Note: The data in this table is purely hypothetical and serves to illustrate the potential applications of a chiral ligand derived from the title compound. The actual performance would depend on the specific ligand design and reaction conditions.
Catalytic Applications Involving Pyridine, 2 1z 1 Butenyl and Its Derivatives
Homogeneous Catalysis with Pyridine (B92270), 2-(1Z)-1-butenyl- Based Ligands
The combination of a coordinating pyridine ring and a polymerizable/metathesis-active butenyl group in Pyridine, 2-(1Z)-1-butenyl- makes it a promising candidate for a ligand in homogeneous catalysis. The pyridine nitrogen can coordinate to a metal center, while the butenyl group can either be directly involved in the catalytic cycle or serve as a handle for catalyst modification.
Asymmetric Hydrogenation and Transfer Hydrogenation
In the realm of asymmetric hydrogenation, chiral ligands are crucial for achieving high enantioselectivity. While there is no specific data on ligands derived from Pyridine, 2-(1Z)-1-butenyl-, the broader class of pyridine-containing ligands has been successfully employed in these transformations. For instance, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been effective in the highly efficient asymmetric hydrogenation of cyclic imines that feature a pyridyl moiety. It is conceivable that chiral derivatives of Pyridine, 2-(1Z)-1-butenyl- could be synthesized and utilized in a similar capacity.
The hydrogenation of the pyridine ring itself is another important transformation. The development of rhodium catalysts for the asymmetric hydrogenation of 2-pyridine ketones demonstrates the potential for creating chiral centers adjacent to the pyridine ring with high enantiomeric excesses. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been developed as a methodology for producing the corresponding piperidines with good enantioselectivity.
Transfer hydrogenation, which uses organic molecules as a source of hydrogen, is another area where pyridine-based ligands are active. Ruthenium complexes with substituted pyridine–quinoline ligands have been shown to catalyze the transfer hydrogenation of ketones, such as the conversion of benzophenone to benzhydrol using 2-propanol as the hydrogen donor. mdpi.com This suggests that complexes of Pyridine, 2-(1Z)-1-butenyl- could potentially exhibit similar catalytic activity.
Table 1: Examples of Asymmetric Hydrogenation with Pyridine-Containing Substrates Note: This table is based on analogs, as no direct data for Pyridine, 2-(1Z)-1-butenyl- is available.
| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Chiral 2-Pyridine Alcohols | Up to 99% |
| Ir/Spiro Phosphine-Oxazoline | 2-Pyridyl Cyclic Imines | Chiral Nicotine Derivatives | High |
| Ir/Chiral Monodentate Phosphoramidite | 2-Substituted Pyridinium Salts | N-Benzyl-2-arylpiperidines | Good |
Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The use of 2-substituted pyridines as coupling partners can be challenging due to the coordinating nature of the pyridine nitrogen, which can interfere with the catalyst. nih.gov However, methodologies have been developed to overcome this, and 2-alkenylpyridines are viable substrates.
For example, an efficient palladium-catalyzed oxidative Heck coupling of vinyl pyridines with aryl boronic acids has been developed. researchgate.net This reaction produces aryl vinyl pyridine products in moderate to good yields. It is plausible that Pyridine, 2-(1Z)-1-butenyl- could undergo similar cross-coupling reactions to generate more complex substituted pyridine derivatives.
Furthermore, ruthenium-catalyzed β-selective reductive coupling of vinylpyridines with aldehydes and ketones has been achieved using hydrazine as a reducing agent. nih.govrsc.org This deoxygenative coupling provides a novel route to functionalized pyridines. The butenyl group in Pyridine, 2-(1Z)-1-butenyl- could potentially participate in such transformations.
Table 2: Cross-Coupling Reactions Involving Vinylpyridine Analogs Note: This table is based on analogs, as no direct data for Pyridine, 2-(1Z)-1-butenyl- is available.
| Reaction Type | Catalyst | Substrates | Product Type |
| Oxidative Heck Coupling | Palladium(II) trifluoroacetate / 1,10-phenanthroline | Vinyl pyridine, Aryl boronic acids | Aryl vinyl pyridines |
| β-Selective Reductive Coupling | [Ru(p-cymene)Cl2]2 / dmpe | Vinylpyridines, Aldehydes/Ketones | β-Alkylated pyridines |
| Synergistic Reductive Coupling | Lewis Acid / Photoredox Catalyst | Alkenylpyridines, Aldehydes/Imines | β-Coupled Pyridine Derivatives |
Olefin Metathesis and Polymerization Catalyzed by Pyridine, 2-(1Z)-1-butenyl- Complexes
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org The butenyl group of Pyridine, 2-(1Z)-1-butenyl- makes it a suitable substrate for olefin metathesis reactions. Ruthenium-based catalysts, often referred to as Grubbs catalysts, are widely used for this purpose and are known to tolerate a variety of functional groups, including pyridines. harvard.edu While the pyridine nitrogen can sometimes coordinate to the metal center and affect catalysis, phosphine-free ruthenium complexes have been developed that show high performance in ring-closing and cross-metathesis reactions. mdpi.com
The polymerization of 2-vinylpyridine (B74390) is well-established and can be initiated by radical, cationic, or anionic initiators. wikipedia.org This leads to the formation of poly(2-vinylpyridine), a polymer with a range of applications, including as a component in adhesives and as a support for catalysts. wikipedia.orgpolysciences.com Pyridine, 2-(1Z)-1-butenyl-, with its butenyl group, could similarly be polymerized to form functional polymers. Rare-earth metal catalysts, such as yttrium complexes, have shown exceptional stereoselectivity in the polymerization of 2-vinylpyridine. rsc.orgrsc.org
Furthermore, yttrium ene–diamido complexes have been used for the end-functionalized polymerization of 2-vinylpyridine through the initial activation of C–H bonds of N-heteroaromatics. acs.org This suggests that Pyridine, 2-(1Z)-1-butenyl- could not only be polymerized but also incorporated as a functional end-group in polymers.
Heterogeneous Catalysis Utilizing Pyridine, 2-(1Z)-1-butenyl-
The immobilization of homogeneous catalysts onto solid supports is a key strategy in developing recyclable and more environmentally friendly catalytic systems. The butenyl group in Pyridine, 2-(1Z)-1-butenyl- provides a convenient handle for such immobilization.
Immobilization Strategies of Pyridine, 2-(1Z)-1-butenyl- Ligands on Supports
Pyridine, 2-(1Z)-1-butenyl- can be immobilized on various supports through the polymerization of its butenyl group. For instance, it could be co-polymerized with other monomers to create cross-linked polymer beads. These beads, containing accessible pyridine units, can then be used to coordinate with metal catalysts. This approach has been widely used for 2-vinylpyridine, where it is copolymerized with monomers like styrene and divinylbenzene to create resins that can act as catalyst supports. wikipedia.org
Another strategy involves grafting the monomer onto a pre-existing solid support, such as silica or alumina. The butenyl group could be attached to the surface through various chemical linkages. The resulting material would have pyridine moieties covalently bound to the support, which can then be used to anchor metal catalysts. This method prevents leaching of the catalyst into the reaction medium.
Applications in Materials Science and Polymer Chemistry Involving Pyridine, 2 1z 1 Butenyl
Photofunctional Materials and Optoelectronic Properties of Pyridine (B92270), 2-(1Z)-1-butenyl- Based Systems
There is no available scientific literature detailing the investigation of "Pyridine, 2-(1Z)-1-butenyl-" for use in photofunctional materials or for its optoelectronic properties. Research in this area has focused on other pyridine derivatives, and the specific properties of the (1Z)-1-butenyl isomer of 2-butenylpyridine have not been reported. Consequently, no data on its absorption and emission spectra, fluorescence quantum yields, or performance in optoelectronic devices is available.
Derivatization and Advanced Chemical Transformations of Pyridine, 2 1z 1 Butenyl
Synthetic Routes to Complex Pyridine (B92270), 2-(1Z)-1-butenyl- Derivatives
The synthesis of complex derivatives from Pyridine, 2-(1Z)-1-butenyl- can be systematically approached by modifying the butenyl side chain or by functionalizing the pyridine ring. These strategies allow for the introduction of new functional groups and the construction of more elaborate molecular architectures.
The butenyl side chain of Pyridine, 2-(1Z)-1-butenyl- is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Oxidation: The double bond of the butenyl group can be oxidized to form epoxides or diols. Epoxidation can be achieved using peroxy acids, while dihydroxylation can be carried out using reagents like osmium tetroxide or potassium permanganate under controlled conditions. These oxygenated derivatives serve as versatile intermediates for further synthetic manipulations.
Reduction: Catalytic hydrogenation of the butenyl side chain can selectively reduce the double bond to yield 2-butylpyridine. This transformation is typically carried out using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting saturated side chain alters the steric and electronic properties of the molecule.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the butenyl group leads to the formation of dihalogenated derivatives. The reaction proceeds via a halonium ion intermediate and typically results in anti-addition of the halogen atoms. These halogenated compounds can subsequently be used in elimination or substitution reactions to introduce further functionality.
Table 1: Examples of Butenyl Side Chain Modifications
| Reaction | Reagent(s) | Product |
|---|---|---|
| Epoxidation | m-CPBA | 2-(1,2-epoxybutyl)pyridine |
| Dihydroxylation | OsO₄, NMO | 2-(1,2-dihydroxybutyl)pyridine |
| Reduction | H₂, Pd/C | 2-butylpyridine |
The pyridine ring, while aromatic, can be functionalized through various methods, although the presence of the butenyl group can influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic attack. However, under harsh conditions, reactions such as nitration or sulfonation can occur, typically at the 3- and 5-positions. The directing effect of the 2-butenyl substituent would need to be considered.
Nucleophilic Aromatic Substitution: Halogenated pyridine derivatives can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions. For instance, if a halogen were introduced at the 6-position of the pyridine ring, it could be displaced by various nucleophiles.
Metalation and Cross-Coupling: Directed ortho-metalation can be a powerful tool for functionalizing the pyridine ring at specific positions. nih.gov The nitrogen atom can direct lithiation to the 6-position. The resulting organometallic intermediate can then be reacted with a variety of electrophiles. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce new carbon-carbon bonds to a pre-functionalized (e.g., halogenated) pyridine ring. acs.org
Cascade and Tandem Reactions for Polyfunctionalized Pyridine, 2-(1Z)-1-butenyl- Products
Cascade and tandem reactions offer an efficient strategy for the rapid construction of complex, polyfunctionalized molecules from simpler precursors in a single operation. Alkenylpyridines are known to participate in such reaction sequences. acs.orgnih.gov For example, a synergistic indium/amine-catalyzed cascade Michael-Aldol reaction of alkenylpyridines with various 1,4-dipoles has been reported to afford complex heterocyclic systems. acs.org A similar strategy could potentially be applied to Pyridine, 2-(1Z)-1-butenyl- to generate polycyclic structures. Aza-Diels-Alder reactions represent another class of cascade reactions where the pyridine ring can act as a diene or dienophile, leading to the formation of fused or bridged bicyclic systems.
Synthesis of Heterocyclic Systems Incorporating Pyridine, 2-(1Z)-1-butenyl-
The butenyl side chain and the pyridine nitrogen of Pyridine, 2-(1Z)-1-butenyl- can both participate in cyclization reactions to form new heterocyclic rings. For instance, intramolecular cyclization reactions can be designed to form fused ring systems. Treatment with appropriate reagents could induce the butenyl chain to react with the pyridine nitrogen or a neighboring carbon atom, leading to the formation of indolizine or quinolizine derivatives. Furthermore, Pyridine, 2-(1Z)-1-butenyl- can be used as a building block in multicomponent reactions to construct more complex heterocyclic frameworks. acs.orgnih.gov
Photoinduced and Electroinduced Chemical Transformations of Pyridine, 2-(1Z)-1-butenyl-
Photochemical and electrochemical methods provide alternative approaches to induce chemical transformations.
Photoinduced Transformations: The butenyl side chain can undergo photochemical reactions such as [2+2] cycloadditions with other alkenes upon irradiation with UV light, leading to the formation of cyclobutane derivatives. mdpi.com Isomerization of the (Z)-double bond to the (E)-isomer is also a possible photoinduced process.
Electroinduced Transformations: Electrochemical methods can be used to generate radical ions from Pyridine, 2-(1Z)-1-butenyl-. For instance, a visible light photoredox-catalyzed β-selective reductive coupling of alkenylpyridines with carbonyl or iminyl derivatives has been reported. acs.org This methodology, which involves the single-electron reduction of aldehydes or imines followed by the addition of the resulting radical to a Lewis acid-activated alkenylpyridine, could be applied to Pyridine, 2-(1Z)-1-butenyl- to achieve coupling with various electrophiles at the β-position of the butenyl chain. acs.org An electrochemically induced reductive activation of the C-C π-bond could also lead to coupling reactions with unactivated aliphatic aldehydes. chemrxiv.org
Table 2: Potential Advanced Transformations and Resulting Structures
| Reaction Type | Key Reagents/Conditions | Potential Product Class |
|---|---|---|
| Cascade Michael-Aldol | InCl₃, Amine Catalyst, 1,4-Dipole | Polyfunctionalized Tetrahydrobenzofurans/2H-Chromenes |
| Aza-Diels-Alder | Dienophile, Heat or Lewis Acid | Fused/Bridged Bicyclic Pyridine Derivatives |
| Intramolecular Cyclization | Acid or Metal Catalyst | Indolizine/Quinolizine Derivatives |
| Photochemical [2+2] Cycloaddition | Alkene, UV light | Cyclobutane-fused Pyridine Derivatives |
Environmental Fate and Degradation Pathways of Pyridine, 2 1z 1 Butenyl
Microbial Degradation Mechanisms of Pyridine (B92270), 2-(1Z)-1-butenyl-
The microbial degradation of pyridine and its derivatives is a key process in their removal from the environment. Various bacteria have been identified that can utilize these compounds as a sole source of carbon, nitrogen, and energy.
Aerobic Biodegradation: Under aerobic conditions, the biodegradation of pyridine often commences with an oxidative cleavage of the pyridine ring. This process is typically initiated by monooxygenase enzymes. For instance, in Arthrobacter sp., a two-component flavin-dependent monooxygenase system is responsible for the initial ring cleavage without prior hydroxylation or reduction. nih.govnih.gov This initial step is crucial as it breaks the stable aromatic ring, making the resulting intermediates more accessible to further microbial metabolism. Some bacterial strains, such as Paracoccus sp., have demonstrated the ability to completely degrade high concentrations of pyridine within a couple of days. researchgate.netnih.gov
Anaerobic Biodegradation: Under anaerobic conditions, particularly in the presence of alternative electron acceptors like nitrate (B79036), denitrifying bacteria can degrade pyridine. nih.gov For example, a strain of Azoarcus sp. has been shown to metabolize pyridine under both aerobic and anaerobic denitrifying conditions, suggesting a versatile metabolic capability. nih.gov The anaerobic pathway can also involve ring cleavage, and the specific mechanisms may vary depending on the microbial species and the prevailing redox conditions. nih.gov The photobiodegradation of pyridine by anaerobic photosynthetic bacteria like Rhodopseudomonas palustris has also been observed, where the compound serves as a carbon source in a light-dependent process. researchgate.net
The identification of metabolites is crucial for elucidating the degradation pathways of pyridine compounds. In the aerobic degradation of pyridine by Arthrobacter sp., the pathway proceeds through a series of enzymatic steps following the initial ring cleavage. nih.govnih.gov
A key intermediate formed is (Z)-N-(4-oxobut-1-enyl)formamide. This compound is then further metabolized by a dehydrogenase, an amidohydrolase, and a succinate (B1194679) semialdehyde dehydrogenase, ultimately leading to the formation of succinic acid, which can enter the central metabolic cycles of the microorganism. nih.govnih.gov
Under anaerobic phototrophic conditions, the degradation of pyridine by Rhodopseudomonas palustris has been shown to produce intermediates such as glycine (B1666218) and malonate. researchgate.netcncb.ac.cn
Table 1: Identified Metabolites in the Degradation of Pyridine
| Degradation Condition | Microorganism | Key Metabolites/Intermediates | Final Product |
|---|---|---|---|
| Aerobic | Arthrobacter sp. | (Z)-N-(4-oxobut-1-enyl)formamide | Succinic Acid |
Photodegradation Processes of Pyridine, 2-(1Z)-1-butenyl- in Aquatic and Atmospheric Environments
Photodegradation, or photolysis, is a significant abiotic process that can contribute to the transformation of pyridine and its derivatives in the environment, particularly in aquatic systems and the atmosphere. researchgate.net
Direct Photolysis: This process involves the absorption of light by the chemical itself, leading to its transformation. The rate of direct photolysis is dependent on the absorption spectrum of the compound and the intensity of solar radiation. While specific data for Pyridine, 2-(1Z)-1-butenyl- is unavailable, pyridine compounds can undergo photodecomposition in surface layers of soil and water. nih.gov
In both aquatic and atmospheric environments, pyridine and its derivatives can be degraded by reacting with highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). nih.gov
Chemical Degradation in Environmental Matrices
Beyond microbial and photodegradation, other chemical processes can influence the fate of pyridine compounds in the environment.
In soil and sediment, sorption to organic matter and clay particles can affect the bioavailability and transport of pyridine derivatives. nih.gov The volatility and sorption of pyridine can be significantly influenced by the pH of the surrounding water. nih.gov
Hydrolysis and Oxidation Pathways
The environmental persistence of Pyridine, 2-(1Z)-1-butenyl- is influenced by its susceptibility to abiotic degradation processes such as hydrolysis and oxidation. While specific data for this compound is absent, the behavior of the pyridine ring and alkyl substituents provides a basis for postulating potential degradation pathways.
Hydrolysis: The pyridine ring is generally resistant to hydrolysis under typical environmental pH conditions. However, the presence of substituents can influence this stability. For Pyridine, 2-(1Z)-1-butenyl-, hydrolysis is not anticipated to be a significant degradation pathway for the pyridine ring itself. The butenyl group is also not expected to undergo hydrolysis readily.
Oxidation: Oxidation is likely a more significant abiotic degradation pathway for Pyridine, 2-(1Z)-1-butenyl- in the environment. In the atmosphere, pyridine can be removed by photooxidation. nih.gov The primary oxidant in the troposphere is the hydroxyl radical (•OH). The rate of this reaction for the parent pyridine molecule suggests a relatively long atmospheric half-life, potentially spanning several months to years. cdc.gov
For Pyridine, 2-(1Z)-1-butenyl-, the butenyl side chain introduces a site of higher reactivity towards atmospheric oxidants. The carbon-carbon double bond in the butenyl group is susceptible to attack by hydroxyl radicals, ozone (O₃), and nitrate radicals (NO₃•), particularly during nighttime. This would likely lead to the formation of various oxygenated products, including aldehydes, ketones, and organic nitrates. The oxidation of the butenyl side chain is expected to be a more rapid degradation process than the oxidation of the pyridine ring itself.
In aquatic environments, the oxidation of pyridine by alkylperoxy radicals and hydroxyl radicals is generally slow, with potential half-lives on the order of decades. nih.gov However, the presence of the butenyl group in Pyridine, 2-(1Z)-1-butenyl- could increase its reactivity towards these and other oxidants present in sunlit surface waters.
Industrial processes for the oxidation of alkylpyridines, often using strong oxidizing agents like manganese dioxide in sulfuric acid, result in the formation of pyridine carboxylic acids. google.com While these conditions are not representative of the natural environment, they demonstrate the potential for the alkyl side chain to be a primary site of oxidative transformation.
It is important to note that data are generally lacking on the environmental fate of alkyl- and chloropyridines, which are significant classes of pyridine derivatives found in the environment. researchgate.nettandfonline.com This highlights the uncertainty in predicting the precise oxidation pathways and products for Pyridine, 2-(1Z)-1-butenyl-.
Environmental Monitoring Methodologies and Analytical Techniques for Trace Detection of Pyridine, 2-(1Z)-1-butenyl-
Effective environmental monitoring is essential for understanding the distribution and fate of contaminants. While no standardized methods have been developed specifically for Pyridine, 2-(1Z)-1-butenyl-, techniques used for the analysis of pyridine and its derivatives can be adapted for its detection. The selection of an appropriate analytical method depends on the environmental matrix (e.g., water, air, soil) and the required detection limits.
Sample Preparation: For aqueous samples, pre-concentration techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to achieve the low detection limits required for trace environmental analysis. For air samples, collection on solid sorbent tubes followed by thermal or solvent desorption is a common approach.
Analytical Techniques: Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds like pyridine and its derivatives. cdc.gov When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity, allowing for the confident identification and quantification of the target analyte. For enhanced sensitivity in complex matrices, high-resolution gas chromatography (HRGC) can be employed. cdc.gov
High-performance liquid chromatography (HPLC) is another viable technique, particularly for less volatile or thermally labile pyridine derivatives. cdc.govhelixchrom.com HPLC can be coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), to provide sensitive and selective detection.
The following table summarizes analytical methods that have been used for the determination of pyridine in various matrices. These methods could serve as a starting point for the development of a validated analytical procedure for Pyridine, 2-(1Z)-1-butenyl-.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery | Reference |
| Urine | Extraction through a membrane of Teflon impregnated with n-undecane | GC | 1 ppb | 3.5-4% repeatability | nih.gov |
| Urine | Direct injection or injection after protein precipitation using acetonitrile | HPLC | No data | No data | nih.gov |
| Biological liquids | Direct injection or headspace analysis | GC/FID | No data | No data | nih.gov |
Interactive Data Table: Analytical Methods for Pyridine
Click to view interactive data
For trace detection, highly sensitive methods are required. The Environmental Health Laboratory Sciences Division of the Center for Environmental Health and Injury Control, Centers for Disease Control, has been developing methods for analyzing volatile organic compounds in blood using high-resolution gas chromatography and magnetic sector mass spectrometry, achieving detection limits in the low parts-per-trillion range. cdc.gov Such advanced techniques may be necessary for the trace detection of Pyridine, 2-(1Z)-1-butenyl- in environmental samples.
It is imperative that any analytical method intended for the routine monitoring of Pyridine, 2-(1Z)-1-butenyl- be rigorously validated to ensure its accuracy, precision, sensitivity, and selectivity for this specific compound in the relevant environmental matrices.
Biosynthetic Pathways of Pyridine, 2 1z 1 Butenyl if Naturally Occurring
Precursor Identification and Enzymatic Mechanisms
The biosynthesis of Pyridine (B92270), 2-(1Z)-1-butenyl- is hypothesized to originate from two primary amino acid precursors: L-lysine, which forms the pyridine ring, and L-isoleucine, which gives rise to the (1Z)-1-butenyl side chain. This is based on detailed studies of the defensive alkaloid (Z)-3-(2-methyl-1-butenyl)pyridine, produced by rove beetles of the genus Stenus, which confirmed these same precursors for a structurally analogous compound. nih.govresearchgate.net
The proposed enzymatic pathway initiates with the conversion of L-lysine into the pyridine ring. This process likely involves several key enzymatic steps common to the formation of lysine-derived alkaloids. nih.gov The initial and committing step is the decarboxylation of L-lysine to produce cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) . Following this, cadaverine is believed to undergo oxidative deamination by a copper amine oxidase (CuAO) , yielding 5-aminopentanal. This intermediate exists in equilibrium with its cyclized Schiff base form, Δ¹-piperideine, which serves as a crucial intermediate for the formation of various piperidine (B6355638) and pyridine alkaloids.
Concurrently, the (1Z)-1-butenyl side chain is likely derived from L-isoleucine. nih.govresearchgate.net This transformation would involve a series of enzymatic modifications, including decarboxylation and subsequent steps to form the specific butenyl structure.
The final key stage in the biosynthesis is the condensation of the isoleucine-derived side chain with the lysine-derived heterocyclic ring, followed by an oxidation or dehydrogenation step to aromatize the ring into the final pyridine structure. The specific enzymes responsible for this condensation and aromatization in this class of compounds have not yet been fully characterized.
Table 1: Proposed Precursors and Key Intermediates
| Role in Biosynthesis | Compound Name | Precursor |
|---|---|---|
| Pyridine Ring Formation | L-Lysine | - |
| Side Chain Formation | L-Isoleucine | - |
| Intermediate | Cadaverine | L-Lysine |
Isotopic Labeling Studies to Elucidate Biosynthetic Routes
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. iaea.org While no such studies have been performed on Pyridine, 2-(1Z)-1-butenyl- itself, the methodology employed for the closely related alkaloid in Stenus similis beetles provides a clear blueprint for how its origins would be confirmed. nih.gov
In such an experiment, the producing organism would be fed amino acids labeled with stable isotopes, such as Deuterium (B1214612) (D or ²H) and Nitrogen-15 (¹⁵N). For instance, the organism would be supplied with [D,¹⁵N]-L-lysine and [D,¹⁵N]-L-isoleucine. After a period of metabolic activity, the alkaloids would be extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
The mass spectrometer detects the mass-to-charge ratio of the compound and its fragments. An increase in the mass of the final product corresponding to the mass of the incorporated isotopes provides definitive evidence that the labeled precursor was used in its biosynthesis. This technique allows researchers to precisely determine which atoms from the precursor are incorporated into the final structure. nih.gov
Genetic and Molecular Biology Approaches for Pathway Elucidation
Modern molecular biology techniques offer robust methods for identifying the specific genes and enzymes involved in a biosynthetic pathway. For Pyridine, 2-(1Z)-1-butenyl-, these approaches would be essential for moving from a proposed pathway to a fully characterized one.
Transcriptomics: A primary approach would be to perform a transcriptomic analysis of the specific tissues or glands responsible for producing the alkaloid. By comparing the gene expression profiles of producing tissues with non-producing tissues, researchers can identify genes that are highly upregulated. These upregulated genes become strong candidates for encoding the biosynthetic enzymes, such as lysine decarboxylase or specific oxidases and synthases. nih.govnih.gov
Gene Silencing: Once candidate genes are identified, their function can be verified using techniques like RNA interference (RNAi). By introducing double-stranded RNA corresponding to the target gene's sequence, the expression of that gene can be silenced or "knocked down." If the production of Pyridine, 2-(1Z)-1-butenyl- is significantly reduced or eliminated following the silencing of a specific gene, it provides strong evidence for that gene's role in the biosynthetic pathway.
Genome Mining: The availability of sequenced genomes from related organisms, such as the rove beetle Stenus bimaculatus, can accelerate gene discovery. Researchers can search these genomes for genes that are homologous (similar in sequence) to known alkaloid biosynthesis genes from other species, providing a set of candidate genes to investigate in the organism that produces Pyridine, 2-(1Z)-1-butenyl-.
In Vitro and In Vivo Biosynthesis Studies
To fully validate the function of each enzyme in the proposed pathway, both in vivo and in vitro studies are necessary.
In Vitro Studies: These studies involve expressing and purifying the candidate enzymes identified through genetic approaches and testing their activity in a controlled laboratory setting. Each enzyme would be incubated with its hypothesized substrate to see if it catalyzes the expected reaction.
For example, the candidate lysine decarboxylase (LDC) enzyme would be combined with L-lysine, and the reaction mixture would be analyzed for the production of cadaverine. Similarly, a candidate amine oxidase would be tested for its ability to convert cadaverine into Δ¹-piperideine. By systematically testing each enzyme in the pathway, researchers can reconstruct the entire biosynthetic sequence in vitro, providing conclusive proof of each step and the function of each enzyme. acs.org
Table 3: Framework for In Vitro Enzymatic Assays
| Proposed Enzyme | Substrate(s) | Expected Product | Analytical Method |
|---|---|---|---|
| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | HPLC or LC-MS |
| Copper Amine Oxidase (CuAO) | Cadaverine | Δ¹-piperideine | GC-MS or LC-MS |
| Condensing Enzyme/Synthase | Δ¹-piperideine, Isoleucine-derived intermediate | Precursor to the final alkaloid | LC-MS/MS |
Future Research Directions and Prospects for Pyridine, 2 1z 1 Butenyl
Emerging Methodologies for Synthesis and Functionalization
The precise synthesis and modification of Pyridine (B92270), 2-((1Z)-1-buten-1-yl)- are pivotal for harnessing its full potential. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. A key area of exploration is the stereodivergent synthesis of alkenylpyridines. Recent breakthroughs have demonstrated that the configuration of the resulting alkenylpyridines can be controlled by selecting the appropriate N-alkyl group on the pyridinium salt precursors in palladium/copper-catalyzed C-H alkenylation reactions with internal alkynes. This methodology could be further refined to achieve high stereoselectivity for the (Z)-isomer of Pyridine, 2-((1Z)-1-buten-1-yl)-, offering a more direct and atom-economical approach compared to traditional methods.
Another promising avenue lies in the late-stage functionalization of the pyridine ring and the butenyl side chain. Advances in C-H functionalization offer powerful tools to introduce new functional groups directly onto the pyridine core, bypassing the need for pre-functionalized starting materials. For instance, researchers have developed strategies for the meta-C-H functionalization of pyridines, a traditionally challenging position to access. Applying these techniques to Pyridine, 2-((1Z)-1-buten-1-yl)- could unlock novel derivatives with tailored electronic and steric properties. Furthermore, exploring the reactivity of the butenyl double bond through methods like selective hydrogenation, oxidation, or metathesis will expand the accessible chemical space and lead to a diverse library of related compounds.
| Methodology | Potential Application to Pyridine, 2-((1Z)-1-buten-1-yl)- | Anticipated Advantages |
| Stereodivergent Pd/Cu Catalyzed C-H Alkenylation | Direct synthesis with high (Z)-isomer selectivity. | High atom economy, stereocontrol. |
| Meta-C-H Functionalization | Introduction of functional groups at the C4 or C6 position of the pyridine ring. | Access to novel derivatives, late-stage modification. |
| Olefin Metathesis | Cross-metathesis with other olefins to elongate or modify the butenyl side chain. | Modular approach to structural diversification. |
| Selective Hydrogenation | Reduction of the butenyl double bond to a butyl group. | Creation of saturated analogues for structure-activity relationship studies. |
Advanced Applications in Catalysis and Materials Science
The unique structural features of Pyridine, 2-((1Z)-1-buten-1-yl)-, particularly the presence of a nitrogen atom in the pyridine ring and a reactive double bond, make it an attractive candidate for applications in catalysis and materials science. In catalysis, this compound can serve as a versatile ligand for transition metal complexes. The pyridine nitrogen can coordinate to a metal center, while the butenyl group can either remain as a pendant arm to influence the catalyst's steric and electronic environment or participate directly in the catalytic cycle. For example, 2-alkenylpyridines have been used to synthesize cyclometalated ruthenium and palladium complexes where the metal center is bonded to both the nitrogen atom and a carbon from the vinyl group. nih.govuleth.ca These types of complexes are of interest for their photophysical properties and potential applications in light-emitting devices and photocatalysis. nih.gov Future research could focus on developing chiral versions of these catalysts for asymmetric synthesis.
In materials science, Pyridine, 2-((1Z)-1-buten-1-yl)- can be utilized as a functional monomer in polymerization reactions. The vinyl group can undergo polymerization to form polymers with pyridine moieties in the side chains. These polymers could exhibit interesting properties such as pH-responsiveness, metal-coordinating capabilities, and self-assembly behavior. Such materials could find applications in areas like drug delivery, sensors, and smart coatings. Additionally, the pyridine unit can be quaternized to create cationic polymers, which are useful as flocculants, antibacterial agents, or components in ion-exchange membranes. The development of block copolymers containing segments derived from Pyridine, 2-((1Z)-1-buten-1-yl)- could lead to the creation of novel nanostructured materials with ordered morphologies.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of molecules with desired properties. For Pyridine, 2-((1Z)-1-buten-1-yl)-, these computational tools can be employed in several ways. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known pyridine derivatives to propose novel analogues of Pyridine, 2-((1Z)-1-buten-1-yl)- with enhanced properties for specific applications. For instance, if the goal is to develop a more efficient catalyst, AI models could suggest modifications to the butenyl chain or substitutions on the pyridine ring that are predicted to improve catalytic activity or selectivity.
Furthermore, ML models can be developed to predict the physicochemical and biological properties of derivatives of Pyridine, 2-((1Z)-1-buten-1-yl)-. By training on experimental data, these models can learn the complex relationships between molecular structure and properties such as solubility, stability, and binding affinity to a biological target. This predictive capability can significantly accelerate the design-build-test-learn cycle by prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system for the autonomous discovery of new functional molecules based on the Pyridine, 2-((1Z)-1-buten-1-yl)- scaffold.
| AI/ML Application | Specific Goal for Pyridine, 2-((1Z)-1-buten-1-yl)- | Expected Outcome |
| Generative Molecular Design | Propose novel derivatives with improved catalytic performance. | A list of prioritized candidate molecules for synthesis. |
| Property Prediction | Predict the binding affinity of derivatives to a specific protein target. | Faster identification of potential drug candidates. |
| Reaction Optimization | Identify optimal reaction conditions for the synthesis of a new derivative. | Increased reaction yields and reduced development time. |
Interdisciplinary Research Opportunities for Pyridine, 2-((1Z)-1-buten-1-yl)-
The versatile nature of Pyridine, 2-((1Z)-1-buten-1-yl)- opens up numerous opportunities for interdisciplinary research. In medicinal chemistry, this compound and its derivatives could be explored as scaffolds for the development of new therapeutic agents. The pyridine ring is a common motif in many approved drugs, and the butenyl side chain provides a handle for further chemical modification to optimize pharmacological properties. Collaboration between synthetic chemists and biologists would be crucial to design, synthesize, and evaluate the biological activity of new compounds.
In the field of supramolecular chemistry, the ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination can be exploited to construct complex, self-assembled architectures. By collaborating with materials scientists and physicists, researchers could design and fabricate novel functional materials with applications in electronics, photonics, and sensing. For example, incorporating Pyridine, 2-((1Z)-1-buten-1-yl)- into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and catalytic activity. The intersection of organic synthesis, polymer science, and nanotechnology will be a fertile ground for discovering new applications for this promising chemical compound.
Q & A
Q. What are the most reliable synthetic routes for Pyridine, 2-(1Z)-1-butenyl-?
The compound is typically synthesized via Rhodium-N-Heterocyclic Carbene (Rh-NHC)-catalyzed C–C coupling between 2-vinylpyridine and alkynes. Optimized conditions involve a 1:1 pyridine:alkyne ratio in benzene-d6 at 40°C with 5 mol% catalyst loading. This method selectively generates the (1Z)-isomer, confirmed by ¹H-NOE NMR experiments .
Q. Which analytical techniques are critical for characterizing stereochemical outcomes in Pyridine, 2-(1Z)-1-butenyl- derivatives?
Key methods include:
Q. How does the choice of alkyne substituents influence product distribution in Rh-catalyzed syntheses?
Bulky alkynes (e.g., diphenylacetylene) favor 4H-quinolizine formation via 6π electrocyclization, while linear alkynes (e.g., 3-hexyne) yield (1Z,3E)-butadienylpyridine intermediates. Substituent steric and electronic properties dictate reaction pathways, as shown in comparative catalytic studies .
Advanced Research Questions
Q. What mechanistic challenges arise in controlling stereoselectivity during thermal isomerization of Pyridine, 2-(1Z)-1-butenyl- derivatives?
The internal double bond’s Z→E isomerization under thermal conditions competes with electrocyclization. For example, heating (1Z,3E)-2-(3-benzylbutadienyl)pyridine at 60°C shifts equilibrium toward 4H-quinolizines (75:25 ratio). Catalyst-free isomerization highlights the need for precise temperature control to minimize undesired stereochemical outcomes .
Q. How can computational methods resolve contradictions in experimental product distributions?
DFT studies reveal that 3-phenyl-4H-quinolizine is 1.83 kcal·mol⁻¹ more stable than its (1Z,3E)-butadienyl precursor, rationalizing preferential cyclization. Conversely, disubstituted alkynes (e.g., diphenylacetylene) exhibit tautomerization barriers that favor (1Z,3E)-isomers, aligning with experimental NMR data .
Q. What strategies mitigate competing pathways in Rh-catalyzed reactions to enhance 4H-quinolizine yields?
- Catalyst tuning : Rh-NHC complexes with electron-donating ligands accelerate cyclization over isomerization.
- Solvent effects : Non-polar solvents (e.g., C6D6) stabilize transition states for electrocyclization.
- Kinetic trapping : Rapid quenching at early reaction stages prevents thermal equilibration .
Q. How do bioactivity studies of structurally related alkenylpyridines inform potential applications of Pyridine, 2-(1Z)-1-butenyl-?
Streptopyridines (e.g., 2-((1Z,3Z)-penta-1,3-dienyl)pyridine) exhibit volatile alkaloid properties, suggesting possible roles in microbial communication or antibiotic biosynthesis. Similar methodologies, such as CLSA (Closed-Loop Stripping Analysis) and GC-MS, could be adapted to explore bioactivity in this compound .
Data Contradiction & Methodological Analysis
Q. How can researchers reconcile divergent product ratios reported for Rh-catalyzed reactions with different alkynes?
Discrepancies arise from alkyne-specific steric effects and electronic profiles. For example:
- 3-hexyne : Forms (1Z,3E)-butadienylpyridine initially, isomerizing to 4H-quinolizines (60:40 ratio).
- Diphenylacetylene : Favors direct cyclization due to phenyl group stabilization of the transition state. Systematic variation of alkyne substituents and reaction monitoring via ¹H-NMR are critical for reproducibility .
Q. What experimental evidence supports a concerted vs. stepwise mechanism for electrocyclization?
- Concerted : Absence of E-isomers in thermal reactions implies a single transition state.
- Stepwise : Metal-mediated pathways show reversible opening/closing of 4H-quinolizines, as seen in Rh-catalyzed equilibria with diphenylacetylene. Isotopic labeling and kinetic studies (e.g., Eyring plots) could further clarify the mechanism .
Methodological Recommendations
Q. What protocols ensure reproducibility in synthesizing and characterizing Pyridine, 2-(1Z)-1-butenyl- derivatives?
- Synthesis : Use rigorously dried solvents and inert atmospheres to prevent side reactions.
- Characterization : Combine ¹H/¹³C NMR with high-resolution MS for structural validation.
- Computational validation : Benchmark DFT methods against experimental thermodynamic data (e.g., ΔG values for isomerization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
